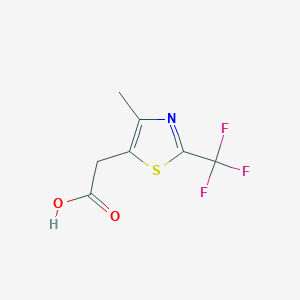

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid

Description

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid (commonly referred to as GW501516) is a thiazole-bearing carboxylic acid derivative with significant pharmacological relevance as a peroxisome proliferator-activated receptor (PPAR) agonist. Structurally, it features a thiazole core substituted with a methyl group at position 4, a trifluoromethyl group at position 2, and an acetic acid moiety at position 5. This compound has been extensively studied for its role in modulating lipid metabolism and glucose homeostasis via PPARδ activation, with reported EC50 values of 560 nM (PPARα) and 55 nM (PPARδ) in luciferase assays . Its synthesis typically involves cyclocondensation reactions of thiourea derivatives with dielectrophilic synthons, followed by functionalization of the acetic acid group .

Properties

IUPAC Name |

2-[4-methyl-2-(trifluoromethyl)-1,3-thiazol-5-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-3-4(2-5(12)13)14-6(11-3)7(8,9)10/h2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXZOSIYNGEOMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C(F)(F)F)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

Chlorination initiates the synthesis by introducing a chlorine atom at the α-position of the β-keto ester. Sulfuryl chloride (SO₂Cl₂) is employed under controlled temperatures (-15°C to -5°C) to minimize over-chlorination. Patent data indicate a molar ratio of 0.92–0.98:1 (SO₂Cl₂:trifluoroacetyl ethyl acetoacetate), achieving >90% conversion to 2-chloro-trifluoroacetyl ethyl acetoacetate.

Table 1: Chlorination Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -15°C to -5°C | Prevents byproducts |

| Molar Ratio (SO₂Cl₂:Substrate) | 0.95:1 | Maximizes conversion |

| Reaction Time | 10–18 hours | Ensures completion |

Post-reaction, unreacted starting material is recovered via vacuum distillation (35°C/10 mmHg), reducing waste and improving cost efficiency.

Cyclization with Thioacetamide

Thiazole Ring Formation

Cyclization of 2-chloro-trifluoroacetyl ethyl acetoacetate with thioacetamide in ethanol under reflux forms the thiazole core. Key parameters include:

-

Molar Ratio : 1.02–1.06:1 (thioacetamide:chlorinated intermediate)

-

Solvent Ratio : 2.0–3.2:1 (ethanol:substrate by weight)

This step yields ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, which serves as a precursor for hydrolysis.

Hydrolysis to Carboxylic Acid and Functionalization

Alkaline Hydrolysis

The ester group is hydrolyzed using aqueous NaOH (15% w/v) under reflux, followed by acidification with HCl to precipitate the carboxylic acid derivative. Yields exceed 90% with HPLC purity >98.5%.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Studies have shown that thiazole derivatives exhibit antimicrobial properties. Specifically, 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid has been evaluated for its efficacy against various bacterial strains. Research indicates that modifications in the thiazole ring can enhance antimicrobial activity.

-

Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

-

Potential as a Drug Lead

- Due to its structural characteristics, this compound serves as a lead for developing new pharmaceuticals targeting specific diseases such as cancer and diabetes. Structure-activity relationship (SAR) studies have been conducted to optimize its pharmacological profile.

Agricultural Applications

-

Herbicidal Activity

- Research has indicated that thiazole derivatives can function as herbicides. The application of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid in agricultural settings has shown promise in controlling weed growth without harming crop yield.

-

Plant Growth Regulation

- The compound has been tested for its ability to act as a plant growth regulator, promoting root and shoot development in various crops.

Material Science Applications

-

Polymer Chemistry

- 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid is utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Polymer Type Application Area Thermoplastic elastomers Automotive industry Coatings Protective coatings for electronics

Case Studies

- Case Study on Antimicrobial Efficacy

- A recent study evaluated the antimicrobial efficacy of the compound against multi-drug resistant bacteria, highlighting its potential role in developing new antibiotics.

- Field Trials for Herbicidal Use

- Field trials conducted over two growing seasons demonstrated the effectiveness of the compound in reducing weed populations while maintaining crop health.

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid involves its interaction with various molecular targets. It can act as a peroxisome proliferator-activated receptor agonist, which plays a role in regulating inflammation and metabolic processes . The trifluoromethyl group enhances its binding affinity and specificity to these targets, making it a potent compound in modulating biological pathways .

Comparison with Similar Compounds

Key Observations :

- Trifluoromethyl Group: The presence of a trifluoromethyl group in GW501516 enhances lipophilicity and receptor-binding affinity compared to non-fluorinated analogues like 2h–2j, which exhibit lower synthetic yields and unquantified PPAR activity .

- Fluorine Substitution : Compound 2a, a fluorinated derivative of GW501516, retains identical EC50 values but demonstrates improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .

- Hybrid Structures : Nicotinamide-thiazole hybrids (e.g., Compound 27) prioritize anticancer activity over PPAR modulation, reflecting divergent structure-activity relationships (SAR) .

Physicochemical and Pharmacokinetic Properties

- Solubility : GW501516’s acetic acid moiety confers moderate aqueous solubility, whereas analogues with bulkier substituents (e.g., 2i’s tert-butyl group) exhibit lower solubility, impacting bioavailability .

- Polymorphism: The polymorphic form of GW501516’s close analogue ({2-methyl-4-[...]phenoxy}-acetic acid) demonstrates variable crystallinity, which influences dissolution rates and formulation strategies .

Biological Activity

2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, with the CAS number 317318-70-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships.

- Molecular Formula : C21H18F3NO3S2

- Molecular Weight : 453.51 g/mol

- IUPAC Name : 2-(2-methyl-4-[({4-methyl-2-(4-trifluoromethyl)phenyl}-thiazol-5-yl}methyl)sulfanyl]phenoxy)acetic acid

Antiproliferative Activity

Research indicates that thiazole derivatives, including 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, exhibit significant antiproliferative activity against various cancer cell lines. A study assessing a series of thiazole derivatives found that modifications at the C2 and C5 positions of the thiazole ring significantly influenced their anticancer potency. For instance, compounds with an amino substituent at the C2 position demonstrated enhanced activity compared to their methyl or dimethyl counterparts .

Case Studies

-

In Vitro Studies :

- A study evaluated the antiproliferative effects of several thiazole derivatives on human cancer cell lines such as MCF-7 and A549. The most active compound displayed IC50 values in the low nanomolar range, indicating strong growth inhibition .

- Another investigation revealed that compounds binding to the colchicine site of tubulin disrupted microtubule dynamics, leading to apoptosis in cancer cells. The mechanism involved the activation of caspases (caspase-2, -3, and -8), highlighting a potential pathway for therapeutic intervention .

- Structure-Activity Relationship (SAR) :

The primary mechanism of action for compounds like 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid involves:

- Tubulin Binding : Compounds disrupt microtubule dynamics by binding to the colchicine site on tubulin, preventing polymerization and leading to cell cycle arrest and apoptosis.

- Caspase Activation : Induction of apoptosis is mediated through caspase activation pathways, which are critical for programmed cell death in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities associated with 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid and related compounds:

Q & A

Q. 1.1. What are the recommended synthetic routes for 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid, and how can reaction yields be optimized?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution, cyclization, and ester hydrolysis. For example, intermediates like ethyl 2-(2-(phenylamino)thiazol-5-yl)acetate () are synthesized via condensation reactions under reflux conditions. Optimization strategies include:

- Catalyst selection : Use of ammonium acetate in glacial acetic acid to promote cyclization ().

- Reaction time : Extended reflux (e.g., 24 hours for ester hydrolysis) improves yield ().

- Purification : Column chromatography or recrystallization from solvents like diethyl ether enhances purity ().

Yields range from 39% to 60% depending on substituents and conditions ().

Q. 1.2. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Key NMR features include:

- ¹H NMR : Peaks for the methyl group (δ ~2.5 ppm) and trifluoromethyl (CF₃) protons (δ ~1.2 ppm) ().

- ¹³C NMR : Signals for the thiazole ring carbons (δ 120–160 ppm) and the acetic acid carbonyl (δ ~170 ppm) ().

Coupling patterns (e.g., splitting from neighboring substituents) further validate regiochemistry ().

Q. 1.3. What in vitro assays are suitable for preliminary evaluation of biological activity?

- PPAR agonism : Luciferase reporter assays using PPARα/δ/γ subtypes, with EC₅₀ values calculated from dose-response curves (e.g., 55 nM for PPARδ in ).

- Enzyme inhibition : Kinase or cyclooxygenase inhibition assays ().

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HaCaT keratinocytes in ).

Advanced Research Questions

Q. 2.1. How can computational methods resolve contradictions in reported biological activities across studies?

Conflicting activity data (e.g., PPARδ agonism vs. cytotoxicity) may arise from assay conditions or cellular contexts. Mitigation strategies include:

- Molecular docking : Compare binding poses of 2-(4-Methyl-2-(trifluoromethyl)thiazol-5-yl)acetic acid with PPARδ (PDB: 3TKM) to identify key interactions (e.g., hydrogen bonds with Tyr473) ().

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns to validate docking results ().

- Orthogonal assays : Validate PPAR activity with gene expression profiling (e.g., ADRP or CPT1A upregulation) ().

Q. 2.2. What structural modifications enhance metabolic stability without compromising PPARδ affinity?

- Substituent effects : Introducing electron-withdrawing groups (e.g., CF₃) at the thiazole 2-position improves metabolic stability by reducing CYP450-mediated oxidation ().

- Bioisosteric replacement : Replace acetic acid with tetrazole to mimic carboxylate interactions while enhancing oral bioavailability ().

- Prodrug strategies : Ester prodrugs (e.g., ethyl esters) improve permeability, with in vivo hydrolysis regenerating the active acid ().

Q. 2.3. How do spectral discrepancies (e.g., MS/MS fragmentation) inform impurity profiling?

- High-resolution mass spectrometry (HRMS) : Compare experimental m/z (e.g., 467.0858 [M+H]⁺) with theoretical values to detect impurities (Δ < 5 ppm) ().

- MS/MS fragmentation : Diagnostic ions (e.g., m/z 254 from thiazole ring cleavage) confirm core structure integrity ().

- HPLC-DAD : Use retention time and UV spectra (λmax ~280 nm for thiazoles) to quantify impurities ().

Q. 2.4. What experimental designs address low reproducibility in biological assays for this compound?

- Standardized protocols : Pre-incubate PPARδ-transfected cells with 10% charcoal-stripped FBS to minimize endogenous ligand interference ().

- Dose-ranging studies : Test 0.1–100 μM concentrations in triplicate to capture full dose-response curves ().

- Positive controls : Include GW501516 (PPARδ agonist) to benchmark activity ().

Q. 2.5. How can structure-activity relationship (SAR) studies guide derivative synthesis?

- Thiazole substitutions : 4-Methyl groups enhance lipophilicity (logP ~3.5), while 2-CF₃ improves target selectivity ().

- Linker optimization : Ethyl vs. methylene spacers between thiazole and acetic acid modulate conformational flexibility ().

- Pharmacophore mapping : Overlay active derivatives to identify critical hydrogen bond acceptors (e.g., carboxylate oxygen) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.